1,3-Benzodioxole, 6-butoxy-4,5-dimethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzodioxole, 6-butoxy-4,5-dimethoxy-: is an organic compound that belongs to the class of benzodioxoles Benzodioxoles are characterized by a benzene ring fused with a dioxole ring This specific compound is notable for its unique substitution pattern, which includes butoxy and dimethoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole, 6-butoxy-4,5-dimethoxy- typically involves the following steps:
Starting Material: The synthesis often begins with catechol, which is a benzene derivative with two hydroxyl groups.
Methylenation: Catechol undergoes methylenation using disubstituted halomethanes to form the benzodioxole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Benzodioxole, 6-butoxy-4,5-dimethoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The butoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce more saturated benzodioxole derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1,3-Benzodioxole, 6-butoxy-4,5-dimethoxy- involves its interaction with molecular targets such as enzymes and receptors. The butoxy and methoxy groups can enhance the compound’s binding affinity to these targets, influencing various biochemical pathways. For instance, the compound may inhibit or activate specific enzymes, leading to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Benzodioxole, 4,5-dimethoxy-6-(2-propenyl)-: This compound has a similar benzodioxole core but with different substituents, leading to distinct chemical properties.
1,3-Benzodioxole, 4-methoxy-6-(2-propenyl)-: Another related compound with a methoxy group and a propenyl group, which affects its reactivity and applications.
Uniqueness
1,3-Benzodioxole, 6-butoxy-4,5-dimethoxy- is unique due to its specific substitution pattern. The presence of both butoxy and dimethoxy groups can enhance its solubility, reactivity, and potential biological activity compared to other benzodioxole derivatives .
Eigenschaften
CAS-Nummer |
96573-16-9 |
---|---|
Molekularformel |
C13H18O5 |
Molekulargewicht |
254.28 g/mol |
IUPAC-Name |
6-butoxy-4,5-dimethoxy-1,3-benzodioxole |
InChI |
InChI=1S/C13H18O5/c1-4-5-6-16-9-7-10-12(18-8-17-10)13(15-3)11(9)14-2/h7H,4-6,8H2,1-3H3 |
InChI-Schlüssel |
GXZHSJBIQUVSLP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=C(C(=C2C(=C1)OCO2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.